molecular formula C23H22O2 B14278127 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 138435-74-2

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one

Cat. No.: B14278127
CAS No.: 138435-74-2
M. Wt: 330.4 g/mol
InChI Key: ANMXWTMCMFIQMP-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a benzo[b]naphtho[1,2-d]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under solvent-free conditions using a catalytic amount of BF3.OEt2 . This method is efficient and environmentally friendly, as it avoids the use of solvents.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific benzo[b]naphtho[1,2-d]pyran core, which imparts distinct chemical and biological properties

Properties

CAS No.

138435-74-2

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-di(propan-2-yl)naphtho[2,1-c]chromen-6-one

InChI

InChI=1S/C23H22O2/c1-13(2)16-11-19(14(3)4)22-20(12-16)25-23(24)18-10-9-15-7-5-6-8-17(15)21(18)22/h5-14H,1-4H3

InChI Key

ANMXWTMCMFIQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C4=CC=CC=C4C=C3)C(C)C

Origin of Product

United States

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